Nemonapride

Description

Structure

3D Structure

Properties

IUPAC Name |

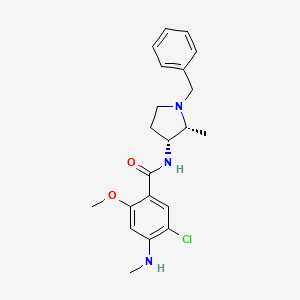

N-[(2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl]-5-chloro-2-methoxy-4-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVOJOCLBAAKSJ-RDTXWAMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601116422 | |

| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187139-87-3, 75272-39-8 | |

| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187139-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemonapride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75272-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nemonapride [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075272398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methoxy-4-(methylamino)-N-[(2R,3R)-2-methyl-1-(phenylmethyl)-3-pyrrolidinyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEMONAPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q88T5P3444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nemonapride's Mechanism of Action on Dopamine Receptors: A Technical Guide

Introduction

Nemonapride is a benzamide derivative classified as an atypical antipsychotic agent utilized in the treatment of schizophrenia.[1][2][3] Its therapeutic efficacy is primarily attributed to its potent interaction with central dopamine receptors.[1][2] Unlike typical antipsychotics that primarily act on dopamine D2 receptors, this compound exhibits a broader receptor binding profile, which contributes to its atypical classification and potentially a more favorable side-effect profile, particularly concerning extrapyramidal symptoms (EPS). This technical guide provides an in-depth examination of this compound's mechanism of action at dopamine receptors, presenting quantitative binding data, outlining associated signaling pathways, and detailing the experimental protocols used for its characterization.

Core Mechanism: Potent and Selective D2-Like Receptor Antagonism

The principal mechanism of action of this compound is its function as a potent and selective antagonist at the D2-like family of dopamine receptors, which includes the D2, D3, and D4 subtypes. Antagonism at these receptors, particularly the D2 receptor, is a well-established mechanism for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, by modulating dopaminergic neurotransmission in key brain pathways.

This compound demonstrates significantly higher affinity for D2-like receptors compared to D1-like receptors (D1 and D5). This selectivity is a key feature of its pharmacological profile. In addition to its high affinity for dopamine receptors, this compound also interacts with other neurotransmitter receptors, including serotonin 5-HT1A and 5-HT2A receptors, which is characteristic of atypical antipsychotics and is thought to contribute to its efficacy against negative symptoms and a reduced risk of EPS. It also shows some affinity for sigma receptors.

Quantitative Data: Receptor Binding Affinities

The binding affinity of this compound for various neurotransmitter receptors has been quantified in numerous studies. The inhibition constant (Ki) is a measure of the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity. The data below is compiled from multiple sources to provide a comprehensive overview.

| Receptor Subtype | Ki (nM) | Species/System | Reference |

| Dopamine Receptors | |||

| D1-like | 740 | - | |

| D2-like | 0.1 | - | |

| D2 | 0.16 | Human | |

| D3 | 0.26 | Human | |

| D3 | 0.16 | Rat | |

| D4 | 0.31 | Human | |

| Serotonin Receptors | |||

| 5-HT1A | 1.8 | Human | |

| 5-HT2A | 9.4 | Human | |

| Sigma Receptors | |||

| Sigma | 80 - 3,000 | - |

Note: Ki values can vary between studies based on experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Signaling Pathways

Dopamine receptors are G protein-coupled receptors (GPCRs). The D2-like receptors (D2, D3, D4) are canonically coupled to the Gi/o family of G proteins. As an antagonist, this compound blocks the binding of endogenous dopamine to these receptors, thereby inhibiting their downstream signaling cascade.

The primary signaling pathway affected by D2-like receptor activation is the inhibition of adenylyl cyclase. When dopamine binds to a D2-like receptor, the associated Gi protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets to regulate neuronal function. By blocking this receptor, this compound prevents this dopamine-mediated inhibition, thereby modulating cellular responses.

Experimental Protocols

The quantitative binding data presented above is primarily derived from in vitro radioligand competition binding assays. These assays are fundamental in pharmacology for determining the affinity of a test compound for a specific receptor.

Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor

1. Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

2. Materials and Reagents:

-

Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D2 receptor.

-

Radioligand: A high-affinity D2 receptor antagonist labeled with a radioisotope, such as [³H]-Spiperone or [³H]-Raclopride.

-

Test Compound: this compound (unlabeled).

-

Non-specific Agent: A high concentration of an unlabeled D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl buffer containing various salts (e.g., NaCl, KCl, CaCl₂, MgCl₂) at a physiological pH of 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

Scintillation Counter: A liquid scintillation counter to measure radioactivity.

3. Procedure: The assay is typically performed in a 96-well plate format with the following conditions, each in triplicate:

-

Total Binding: Wells contain cell membranes and a fixed concentration of the radioligand (usually at its Kd value).

-

Non-specific Binding (NSB): Wells contain cell membranes, the radioligand, and a saturating concentration of the non-specific agent.

-

Competition: Wells contain cell membranes, the radioligand, and serial dilutions of this compound (typically spanning 8-10 log concentrations).

The plates are incubated to allow the binding to reach equilibrium. Following incubation, the reaction is terminated by rapid filtration through the glass fiber filters. The filters trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioligand.

4. Data Analysis:

-

The radioactivity on each filter is measured using a liquid scintillation counter, yielding counts per minute (CPM).

-

Specific Binding is calculated by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.

-

The percentage of specific binding for each concentration of this compound is calculated and plotted against the log concentration of this compound.

-

The resulting sigmoidal curve is fitted using non-linear regression analysis to determine the IC50 value , which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

Nemonapride's Affinity for Dopamine D2, D3, and D4 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of nemonapride for the dopamine D2, D3, and D4 receptors. This compound is a potent antipsychotic agent, and its therapeutic efficacy is closely linked to its interaction with these specific dopamine receptor subtypes. This document summarizes key binding affinity data, details the experimental methodologies used for its determination, and illustrates the associated signaling pathways.

This compound Binding Affinity Data

The following table summarizes the quantitative data on the binding affinity of this compound for dopamine D2, D3, and D4 receptors. The data is presented as Ki values (in nM), which represent the inhibition constant and are inversely proportional to the binding affinity.

| Receptor Subtype | Radioligand | Cell Line | Ki (nM) | Reference |

| D2-like | [3H]-Nemonapride | Not Specified | 0.1 | [cite: ] |

| D2 | [3H]-Spiperone | CHO | ~1.3 | [cite: ] |

| D3 | [3H]-Spiperone | CHO | ~1.6 | [cite: ] |

| D4 | [3H]-Nemonapride | Not Specified | High Affinity | [1][2] |

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for dopamine receptors is typically achieved through competitive radioligand binding assays. The following is a representative protocol based on commonly cited methodologies.

Membrane Preparation from Stably Transfected CHO Cells

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2, D3, or D4 receptor are cultured in appropriate media supplemented with antibiotics to maintain selection pressure.

-

Harvesting: Cells are harvested at a confluence of 80-90%. The cells are washed with phosphate-buffered saline (PBS) and then scraped into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenization: The cell suspension is homogenized using a Dounce homogenizer or a similar device on ice.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 1000 x g) to remove nuclei and unbroken cells. The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method like the Bradford or BCA assay.

Competitive Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation Mixture: Each well contains:

-

A fixed concentration of a suitable radioligand (e.g., [3H]-spiperone or [3H]-nemonapride).

-

Increasing concentrations of unlabeled this compound.

-

The prepared cell membranes.

-

Assay buffer to reach the final volume.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

Data Analysis

-

IC50 Determination: The data is plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dopamine D2, D3, and D4 Receptor Signaling Pathways

This compound acts as an antagonist at D2, D3, and D4 receptors. These receptors are all members of the D2-like family of dopamine receptors and are coupled to the Gi/o class of G-proteins. Their activation by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks these effects.

In addition to the canonical Gi/o pathway, D2-like receptors can also signal through other effectors. The βγ subunit of the G-protein can directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels. Furthermore, these receptors have been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of gene expression and cell proliferation. This compound's antagonism at these receptors would consequently inhibit these downstream signaling events.

References

- 1. Dopamine D4-like binding sites labeled by [3H]this compound include substantial serotonin 5-HT2A receptors in primate cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schizophrenia: elevation of dopamine D4-like sites, using [3H]this compound and [125I]epidepride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Nemonapride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of Nemonapride, an atypical antipsychotic agent. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a benzamide derivative with the systematic IUPAC name N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide.[1] It is recognized for its potent antagonism of dopamine D2-like receptors and partial agonism at serotonin 5-HT1A receptors.[2] The active form of this compound is the (+)-(2R,3R) homochiral form.[2]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-((2R,3R)-1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide | [1] |

| Chemical Formula | C₂₁H₂₆ClN₃O₂ | [1] |

| Molecular Weight | 387.9 g/mol | |

| CAS Number | 75272-39-8 | |

| Melting Point | 152-153 °C (305.6-307.4 °F) | |

| XLogP3 | 3.9 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 6 | |

| Topological Polar Surface Area | 53.6 Ų | |

| Solubility | Soluble to 20 mM in ethanol and to 25 mM in DMSO. Partly miscible in water. |

Pharmacological Profile

This compound exhibits high affinity for dopamine D2, D3, and D4 receptors, acting as a potent antagonist. This action is believed to be the primary mechanism for its antipsychotic effects. Additionally, it demonstrates partial agonism at serotonin 5-HT1A receptors, which may contribute to its atypical antipsychotic profile and potentially mitigate some of the extrapyramidal side effects associated with typical antipsychotics.

Table 2: Pharmacological Data - Receptor Binding Affinities (Ki) and IC50 of this compound

| Receptor | Ki (nM) | IC50 (nM) | Reference |

| Dopamine D₂ | 0.16 | - | |

| Dopamine D₃ | 0.26 | - | |

| Dopamine D₄ | 0.31 | - | |

| Serotonin 5-HT₁A | 1.8 | 34 | |

| Serotonin 5-HT₂A | 9.4 | - | |

| Sigma σ₁ | 8.4 | - | |

| Sigma σ₂ | 9.6 | - |

Synthesis of this compound

The synthesis of this compound has been approached through various routes. Two notable methods are highlighted here: a multi-step synthesis starting from D-alanine and a more recent, protecting-group-free synthesis.

General Synthetic Workflow

The overall synthesis of this compound involves the preparation of two key intermediates: the substituted benzamide moiety and the chiral aminopyrrolidine core, followed by their coupling.

Experimental Protocols

Please note: The following protocols are based on published literature and are intended for informational purposes for qualified researchers. These reactions should only be performed in a controlled laboratory setting with appropriate safety precautions.

Method 1: Synthesis of cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (General Procedure)

This procedure outlines the key coupling step in the synthesis of this compound.

Experimental Protocol:

-

Preparation of the Amine Salt: To a solution of cis-1-benzyl-2-methyl-3-aminopyrrolidine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a suitable acid (e.g., hydrochloric acid) is added to form the corresponding ammonium salt. The salt can be isolated by filtration or used in the next step as a suspension.

-

Activation of the Carboxylic Acid: In a separate reaction vessel, 5-chloro-2-methoxy-4-(methylamino)benzoic acid is dissolved in an aprotic solvent. A coupling agent, such as thionyl chloride or oxalyl chloride, is added to convert the carboxylic acid to the more reactive acid chloride. The reaction is typically stirred at room temperature until the conversion is complete. The solvent and excess reagent are removed under reduced pressure.

-

Amide Coupling: The activated benzoyl chloride is dissolved in a fresh portion of aprotic solvent and added dropwise to the suspension of the aminopyrrolidine salt from step 1. A base, such as triethylamine or diisopropylethylamine (2-3 equivalents), is added to neutralize the acid formed during the reaction and to free the amine for nucleophilic attack.

-

Reaction Monitoring and Work-up: The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.

-

Characterization: The final product is characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to confirm its structure and purity.

Signaling Pathways

This compound's therapeutic effects are mediated through its interaction with dopamine and serotonin receptor signaling pathways in the central nervous system.

Dopamine D2 Receptor Antagonism

As a D2 receptor antagonist, this compound blocks the binding of dopamine to these receptors. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Inhibition of this pathway leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). This modulation of downstream signaling is thought to alleviate the positive symptoms of schizophrenia.

Serotonin 5-HT1A Receptor Partial Agonism

This compound also acts as a partial agonist at 5-HT1A receptors, which are also Gi/o-coupled GPCRs. As a partial agonist, it can have a dual effect: in a low serotonin environment, it can stimulate the receptor, while in a high serotonin environment, it can act as an antagonist. This modulatory role is thought to contribute to its effects on negative symptoms and mood, and may also reduce the incidence of extrapyramidal side effects. The signaling cascade is similar to that of the D2 receptor, involving the inhibition of adenylyl cyclase.

This guide provides a foundational understanding of this compound for research and development purposes. Further investigation into the detailed synthetic methodologies and advanced pharmacological studies is encouraged for a more comprehensive knowledge base.

References

The Pharmacodynamics of Nemonapride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Nemonapride, a substituted benzamide derivative, is an antipsychotic agent utilized in the treatment of schizophrenia.[1][2] Structurally related to sulpiride, it is characterized as both a typical and an atypical antipsychotic, primarily recognized for its efficacy against the positive symptoms of schizophrenia.[1] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its receptor binding profile, functional activity, and the intracellular signaling pathways it modulates.

Quantitative Pharmacodynamic Profile

This compound exhibits a complex receptor interaction profile, characterized by high-affinity binding to several dopamine and serotonin receptor subtypes, as well as significant affinity for sigma receptors. The quantitative binding affinities (Ki) and functional potencies (EC50/IC50) are summarized below. It is important to note that reported binding affinities can vary between studies, likely due to differences in experimental conditions, radioligands, and tissue preparations.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Target | Ki (nM) | Species/Tissue | Reference(s) |

| Dopamine Receptors | |||

| Dopamine D₂ | 0.16 | - | [1] |

| Dopamine D₃ | 0.26 | - | [1] |

| Dopamine D₄ | 0.31 | - | |

| Serotonin Receptors | |||

| Serotonin 5-HT₁ₐ | 1.8 | - | |

| Serotonin 5-HT₂ₐ | 9.4 | Human/Monkey | |

| Sigma Receptors | |||

| Sigma σ₁ | 8.4 | Rat Brain | |

| Sigma σ₂ | 9.6 | Rat Brain |

Table 2: Functional Activity of this compound

| Receptor Target | Activity | Potency | Assay | Reference(s) |

| Dopamine D₂-like | Antagonist | - | - | |

| Serotonin 5-HT₁ₐ | Partial Agonist | EC₅₀: 790 nM | [³⁵S]GTPγS Binding |

Clinical Pharmacodynamics

A clinical study in patients with acute schizophrenia treated with 18 mg/day of this compound revealed an inverted U-shaped relationship between plasma concentrations (of this compound and its desmethyl metabolite) and the percentage improvement in total Brief Psychiatric Rating Scale (BPRS) scores. This suggests the existence of a therapeutic window for plasma concentrations to achieve optimal efficacy. The same study indicated that improvements in positive symptoms and anxiety-depression symptoms were key determinants of the overall response to treatment. While specific human positron emission tomography (PET) data for this compound's D₂ receptor occupancy is not widely available, the therapeutic window for most antipsychotics is generally accepted to be between 65% and 80% striatal D₂ receptor occupancy.

Core Signaling Pathways

This compound exerts its therapeutic and adverse effects by modulating key intracellular signaling cascades downstream of its target receptors. The primary mechanisms involve the inhibition of Gαi/o-coupled dopamine D₂ receptors and the partial activation of Gαi/o-coupled serotonin 5-HT₁ₐ receptors.

Dopamine D₂ Receptor Antagonism

Dopamine D₂ receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gαi/o family of G-proteins. Activation of these receptors by endogenous dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of the second messenger cyclic AMP (cAMP). This compound, acting as a potent antagonist, blocks dopamine from binding to the D₂ receptor, thereby preventing this signaling cascade and leading to a disinhibition of adenylyl cyclase and a relative normalization of cAMP levels in hyperdopaminergic states.

Serotonin 5-HT₁ₐ Receptor Partial Agonism

Similar to D₂ receptors, 5-HT₁ₐ receptors are coupled to Gαi/o proteins. As a partial agonist, this compound binds to the 5-HT₁ₐ receptor and elicits a response that is lower than the endogenous full agonist, serotonin. This action is thought to contribute to the anxiolytic and antidepressant properties of this compound and may mitigate some of the extrapyramidal side effects associated with potent D₂ receptor blockade. In brain regions with low serotonin levels, this compound will act as an agonist, while in regions with high serotonin levels, it will act as an antagonist.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic data. Below are representative protocols for key in vitro and in vivo assays used to characterize this compound's activity.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for a target receptor (e.g., Dopamine D₂).

1. Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum for D₂ receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) to a final protein concentration of 100-200 µg/mL, determined by a Bradford assay.

2. Competitive Binding Assay:

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer.

-

50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D₂ receptors, at a concentration close to its Kd).

-

50 µL of the membrane preparation.

-

-

For total binding, substitute this compound with assay buffer.

-

For non-specific binding, substitute this compound with a high concentration of a non-labeled competing ligand (e.g., 10 µM Haloperidol).

3. Incubation and Filtration:

-

Incubate the plate at room temperature (25°C) for 60 minutes.

-

Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl).

4. Scintillation Counting and Data Analysis:

-

Place the filters in scintillation vials with 4 mL of scintillation cocktail.

-

Measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay for 5-HT₁ₐ Agonism

This protocol describes the measurement of forskolin-stimulated cAMP accumulation in cells expressing the human 5-HT₁ₐ receptor, as mentioned in Assié et al. (1997).

1. Cell Culture:

-

Culture HeLa cells stably transfected with the human 5-HT₁ₐ receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Plate cells in 24-well plates and grow to 80-90% confluency.

2. cAMP Accumulation Assay:

-

Wash cells once with serum-free DMEM.

-

Pre-incubate cells for 30 minutes at 37°C in assay buffer (serum-free DMEM containing 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Add various concentrations of this compound (or a known 5-HT₁ₐ agonist like 8-OH-DPAT as a positive control) to the wells.

-

Immediately add a fixed concentration of forskolin (e.g., 1 µM) to all wells to stimulate adenylyl cyclase.

-

Incubate for 15 minutes at 37°C.

3. Cell Lysis and cAMP Quantification:

-

Terminate the reaction by aspirating the medium and adding 200 µL of 0.1 M HCl.

-

Incubate for 20 minutes at room temperature to lyse the cells.

-

Collect the cell lysates.

-

Quantify cAMP levels in the lysates using a competitive enzyme immunoassay (EIA) or a similar detection kit, following the manufacturer's instructions.

4. Data Analysis:

-

Plot the measured cAMP concentration against the log concentration of this compound.

-

Determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to the full agonist) using non-linear regression.

Protocol 3: In Vivo Microdialysis for Hippocampal Serotonin

This protocol is based on the in vivo experiment described by Assié et al. (1997) to measure the effect of this compound on extracellular serotonin levels.

1. Animal Surgery and Probe Implantation:

-

Anesthetize a male Sprague-Dawley rat with isoflurane.

-

Secure the rat in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the ventral hippocampus.

-

Secure the cannula to the skull with dental cement and anchor screws.

-

Allow the animal to recover for at least 48 hours.

2. Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).

-

Allow a 2-3 hour stabilization period.

-

Collect baseline dialysate samples every 20 minutes for at least one hour.

3. Drug Administration and Sample Collection:

-

Administer this compound (e.g., via subcutaneous injection) or vehicle.

-

Continue to collect dialysate samples every 20 minutes for at least 3 hours post-injection.

-

Immediately add an antioxidant (e.g., perchloric acid) to the samples to prevent serotonin degradation and store at -80°C until analysis.

4. Neurotransmitter Analysis:

-

Quantify serotonin (5-HT) concentrations in the dialysate samples using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Separate the sample on a C18 reverse-phase column.

-

Identify and quantify 5-HT based on its retention time and peak height/area compared to known standards.

5. Data Analysis:

-

Calculate the mean 5-HT concentration from the three baseline samples for each animal.

-

Express the 5-HT concentration in each post-injection sample as a percentage of the baseline mean.

-

Plot the mean percentage of baseline 5-HT against time to visualize the effect of this compound.

References

Nemonapride's Interaction with Serotonin 5-HT1A Receptors: A Technical Overview

Introduction

Nemonapride is an atypical antipsychotic agent utilized in the treatment of schizophrenia.[1][2][3] Its therapeutic efficacy is attributed to a multi-receptor binding profile, primarily characterized by potent antagonism of dopamine D2-like receptors.[1] However, a significant aspect of its pharmacology, contributing to its atypical classification, is its interaction with the serotonin 5-HT1A receptor. This document provides a detailed technical guide on the binding affinity, functional activity, and associated signaling pathways of this compound at the 5-HT1A receptor, intended for researchers, scientists, and professionals in drug development.

Receptor Binding Profile and Affinity

This compound demonstrates a high affinity for the serotonin 5-HT1A receptor, alongside its potent binding to dopamine D2, D3, and D4 receptors. Its affinity for the 5-HT1A receptor is approximately 11-fold lower than for the D2 receptor. The compound also interacts with 5-HT2A and sigma receptors, but with weaker affinity.

Quantitative Binding Data

The following table summarizes the binding affinities (Ki) of this compound for various neuroreceptors, compiled from multiple studies.

| Receptor Target | This compound Ki (nM) | Reference |

| Serotonin 5-HT1A | 1.8 | |

| Serotonin 5-HT1A (pKi) | 8.35 | |

| Dopamine D2 | 0.16 | |

| Dopamine D3 | 0.26 | |

| Dopamine D4 | 0.31 | |

| Serotonin 5-HT2A | 9.4 | |

| Sigma σ1 | 8.4 | |

| Sigma σ2 | 9.6 |

Experimental Protocol: Radioligand Binding Assay

The determination of binding affinity (Ki) is typically performed using competitive radioligand binding assays.

Objective: To determine the affinity of a test compound (this compound) for a specific receptor (5-HT1A) by measuring its ability to displace a radiolabeled ligand with known affinity.

Methodology:

-

Membrane Preparation: Membranes are prepared from brain tissue (e.g., rat hippocampus, bovine hippocampus) or cultured cells heterologously expressing the human 5-HT1A receptor (e.g., CHO, HeLa cells). The tissue or cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then washed and resuspended.

-

Radioligand: A specific 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist), is used at a concentration typically near its dissociation constant (Kd). In some cases, a radiolabeled version of the drug itself, like [³H]this compound, can be used.

-

Competitive Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Incubation & Separation: The reaction mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound and free radioligand are separated, usually by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Activity at 5-HT1A Receptors

This compound acts as a partial agonist at serotonin 5-HT1A receptors. This means it binds to and activates the receptor but elicits a submaximal response compared to a full agonist like serotonin. This partial agonism is considered clinically important, as it may enhance antipsychotic efficacy while reducing the extrapyramidal side effects associated with potent D2 receptor antagonism.

Quantitative Functional Data

The table below presents key quantitative parameters defining this compound's functional activity at the 5-HT1A receptor.

| Assay Type | Parameter | Value | Species/System | Reference |

| cAMP Accumulation | IC50 | 34 nM | HeLa cells (human 5-HT1A) | |

| [³⁵S]GTPγS Binding | EC50 | 790 nM | Rat Hippocampal Membranes | |

| [³⁵S]GTPγS Binding | Emax | ~30-50% (vs. 5-HT) | Rat Hippocampal Membranes | |

| [³⁵S]GTPγS Binding | Emax | 25.7% (vs. 5-HT) | Rat Brain |

Experimental Protocols: Functional Assays

A. Forskolin-Stimulated cAMP Accumulation Assay

Objective: To measure the ability of a compound to activate Gi/o-coupled receptors, like 5-HT1A, which inhibit adenylyl cyclase and thus reduce cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: HeLa cells stably expressing the human 5-HT1A receptor are cultured to confluence.

-

Treatment: Cells are pre-incubated with various concentrations of this compound.

-

Stimulation: Adenylyl cyclase is then stimulated with forskolin, a direct activator, to induce cAMP production.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA or HTRF).

-

Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (IC50) is calculated. The effect is confirmed to be 5-HT1A-mediated by demonstrating its reversal with a selective 5-HT1A antagonist, such as WAY-100635.

B. [³⁵S]GTPγS Binding Assay

Objective: To directly measure the activation of G-proteins coupled to a receptor of interest following agonist binding.

Methodology:

-

Membrane Preparation: Membranes from a tissue rich in 5-HT1A receptors, such as the rat hippocampus, are prepared.

-

Reaction Mixture: The membranes are incubated in a buffer containing a non-hydrolyzable GTP analog, [³⁵S]GTPγS, guanosine diphosphate (GDP), and varying concentrations of the test agonist (this compound).

-

Agonist Stimulation: In the resting state, G-proteins are bound to GDP. Agonist binding to the receptor promotes the exchange of GDP for GTP (or [³⁵S]GTPγS).

-

Separation and Quantification: The reaction is terminated, and the membrane-bound [³⁵S]GTPγS is separated from the unbound nucleotide by rapid filtration. The radioactivity on the filters is quantified by scintillation counting.

-

Data Analysis: Data are plotted as the amount of [³⁵S]GTPγS bound versus the concentration of this compound. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist like 5-HT) are determined.

C. In Vivo Microdialysis

Objective: To assess the in vivo effect of 5-HT1A receptor activation on serotonergic neurotransmission.

Methodology:

-

Probe Implantation: A microdialysis probe is stereotaxically implanted into a brain region rich in serotonergic terminals and postsynaptic 5-HT1A receptors, such as the hippocampus, of an anesthetized rat.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF.

-

Sample Collection: The resulting fluid (dialysate) is collected at regular intervals.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

-

Analysis: The concentration of serotonin (5-HT) in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Interpretation: Activation of presynaptic 5-HT1A autoreceptors inhibits serotonin neuron firing, leading to a decrease in extracellular 5-HT levels. This compound has been shown to markedly decrease the extracellular concentration of 5-HT, an effect antagonized by a 5-HT1A antagonist, confirming its agonist properties in vivo.

Signaling Pathways and Visualizations

The 5-HT1A receptor is a canonical G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. This compound, acting as a partial agonist, triggers this signaling cascade.

Signaling Cascade:

-

Binding: this compound binds to the 5-HT1A receptor.

-

G-Protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi/o protein. The Gαi subunit releases GDP and binds GTP.

-

Effector Modulation: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

Second Messenger Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA) and modulation of various cellular processes, including ion channel activity and gene expression, ultimately resulting in a hyperpolarization and inhibition of neuronal firing.

Diagrams

Caption: this compound's 5-HT1A receptor signaling pathway.

Caption: Workflow for characterizing this compound's 5-HT1A activity.

Conclusion and Clinical Relevance

The interaction of this compound with the serotonin 5-HT1A receptor is a key component of its pharmacological profile. It exhibits high affinity (Ki = 1.8 nM) and functions as a partial agonist (IC50 = 34 nM in cAMP assays). This dual action of potent dopamine D2 receptor antagonism and 5-HT1A partial agonism is a hallmark of many atypical antipsychotics. The 5-HT1A agonism is hypothesized to contribute to efficacy against negative and cognitive symptoms of schizophrenia, as well as potentially mitigating the risk of extrapyramidal side effects that arise from strong D2 blockade in the striatum. The comprehensive in vitro and in vivo data confirm that this compound's activity at the 5-HT1A receptor is robust and likely plays a significant role in its overall therapeutic effects.

References

An In-Depth Technical Guide to the In Vitro Bioactivity of Nemonapride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonapride is an atypical antipsychotic agent utilized in the management of schizophrenia.[1] Structurally classified as a benzamide derivative, it exerts its therapeutic effects through a complex pharmacological profile, primarily involving the modulation of dopaminergic and serotonergic neurotransmitter systems.[1][2][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound's bioactivity, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and the workflows used to elucidate them.

Pharmacodynamics and Mechanism of Action

This compound's primary mechanism of action is potent antagonism of the dopamine D₂-like receptor family, which includes the D₂, D₃, and D₄ subtypes.[1] This blockade of dopamine signaling in the mesolimbic pathway is believed to be the principal driver of its antipsychotic effects, particularly on the positive symptoms of schizophrenia.

In addition to its high affinity for dopamine receptors, this compound also interacts with serotonin receptors, a characteristic that contributes to its classification as an "atypical" antipsychotic. It functions as a partial agonist at the serotonin 5-HT₁ₐ receptor and an antagonist at the 5-HT₂ₐ receptor. This dual action on both dopamine and serotonin systems is thought to improve the drug's overall tolerability, particularly by reducing the risk of extrapyramidal symptoms (EPS) that are common with traditional antipsychotics that primarily target dopamine receptors. This compound also demonstrates a notable affinity for sigma (σ) receptors, though the clinical significance of this interaction is less defined.

Quantitative Bioactivity Data

The in vitro binding affinities and functional potencies of this compound have been determined through various assays. The data presented below are compiled from multiple studies to provide a comparative summary.

Table 1: Receptor Binding Affinities (Kᵢ) of this compound

| Target Receptor | Kᵢ (nM) | Species/Cell Line | Notes | Reference |

| Dopamine D₂ | 0.06 - 0.16 | Human / Rat | Potent antagonism | |

| Dopamine D₃ | 0.26 - 0.3 | Human / Rat | Potent antagonism | |

| Dopamine D₄ | 0.15 - 0.31 | Human / Rat | Potent antagonism | |

| Dopamine D₁-like | 740 | - | Highly selective for D₂-like over D₁-like | |

| Serotonin 5-HT₁ₐ | 1.8 | Human | Weaker affinity than for D₂ | |

| Serotonin 5-HT₂ₐ | 9.4 - 10.4 | Human / Monkey | - | |

| Sigma σ₁ | 8.4 - 3000 | - | Wide range reported | |

| Sigma σ₂ | 9.6 | - | - |

Table 2: Functional Activity (IC₅₀/EC₅₀) of this compound

| Target Receptor | Assay Type | Potency Value | Functional Effect | Reference |

| Serotonin 5-HT₁ₐ | cAMP Accumulation | IC₅₀ = 34 nM | Agonist |

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to clarify the molecular pathways this compound modulates and the experimental procedures used for its characterization.

Signaling Pathways

Caption: this compound's dual-action signaling pathways.

Experimental Workflows

Caption: Workflow for a competitive radioligand binding assay.

Caption: Workflow for a cAMP accumulation functional assay.

Experimental Protocols

The characterization of this compound's bioactivity relies on established in vitro pharmacological assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound for dopamine, serotonin, and other receptors.

-

Principle: This is a competitive binding experiment where unlabeled this compound competes with a radiolabeled ligand (e.g., [³H]this compound, [¹²⁵I]iodosulpride) for binding to a receptor preparation. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, which is then used to calculate the Kᵢ value.

-

Methodology:

-

Preparation of Membranes: Cell lines (e.g., CHO, HEK293) stably or transiently expressing the human receptor of interest are cultured. The cells are harvested, homogenized, and centrifuged to isolate a crude membrane preparation containing the receptors.

-

Assay Reaction: The cell membranes are incubated in a buffered solution with a fixed concentration of a suitable radioligand and varying concentrations of unlabeled this compound.

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand. Specific binding is calculated by subtracting non-specific from total binding. The data are plotted as percent specific binding versus the log concentration of this compound, and the IC₅₀ is determined using non-linear regression. The Kᵢ is then calculated using the Cheng-Prusoff equation.

-

Functional Assays: cAMP Accumulation

Functional assays measure the biological response resulting from a drug-receptor interaction, determining whether the drug is an agonist, antagonist, or inverse agonist.

-

Objective: To determine the functional effect of this compound at Gᵢ/ₒ-coupled receptors like D₂ and 5-HT₁ₐ.

-

Principle: Gᵢ/ₒ-coupled receptors, when activated by an agonist, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures this compound's ability to modulate cAMP levels, typically after stimulation with an agent like forskolin, which directly activates adenylyl cyclase.

-

Methodology:

-

Cell Culture: Cells expressing the receptor of interest (e.g., 5-HT₁ₐ) are cultured in multi-well plates.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Forskolin is added to all wells to stimulate cAMP production. An agonist effect of this compound will result in a dose-dependent reduction of the forskolin-stimulated cAMP accumulation.

-

Cell Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay principles such as ELISA or Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: A dose-response curve is generated by plotting the cAMP level against the log concentration of this compound. The IC₅₀ (for agonists inhibiting a stimulated response) or EC₅₀ is calculated to determine the potency of the compound.

-

Conclusion

The in vitro bioactivity profile of this compound reveals it to be a highly potent D₂-like receptor antagonist with significant activity at serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. Its high affinity for D₂, D₃, and D₄ receptors underpins its primary antipsychotic efficacy. Concurrently, its partial agonism at 5-HT₁ₐ receptors likely contributes to a favorable side effect profile, mitigating the risk of extrapyramidal symptoms and potentially offering anxiolytic or antidepressant benefits. The detailed characterization through binding and functional assays provides a robust pharmacological basis for its clinical application in treating schizophrenia.

References

Nemonapride: A Deep Dive into its Pharmacokinetic Profile and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonapride is an atypical antipsychotic agent utilized in the management of schizophrenia. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for optimizing therapeutic efficacy and ensuring patient safety. This technical guide provides an in-depth overview of the currently available data on the pharmacokinetics and metabolism of this compound, tailored for professionals in pharmaceutical research and development.

Pharmacokinetic Profile

This compound is administered orally and is readily absorbed from the gastrointestinal tract.[1] Following absorption, it undergoes distribution and subsequent metabolism, primarily in the liver, before being eliminated from the body.

Absorption

Distribution

The extent of this compound's distribution throughout the body, including its volume of distribution (Vd) and plasma protein binding, is not well-documented in available literature. Generally, antipsychotic medications exhibit a high degree of protein binding and have a large volume of distribution, suggesting extensive tissue uptake.[2]

Metabolism

This compound is extensively metabolized, with the liver being the primary site of biotransformation. The major enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4).[3] This is a critical consideration for potential drug-drug interactions, as co-administration with strong inhibitors or inducers of CYP3A4 could significantly alter this compound's plasma concentrations and, consequently, its efficacy and safety profile.[3]

One of the known metabolites of this compound is desmethylthis compound. The metabolic pathways beyond N-demethylation have not been extensively elucidated in the available literature.

Excretion

The primary route of elimination for this compound and its metabolites is through the kidneys via urine. The elimination half-life of this compound has been reported to be in the range of 8 to 12 hours, which generally supports a once-daily dosing regimen.

Quantitative Pharmacokinetic Data

A comprehensive summary of quantitative pharmacokinetic parameters for this compound in humans is not available in the peer-reviewed literature. The following table is intended to be populated as data becomes available.

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | Data not available | |

| Tmax (Time to Peak Concentration) | Data not available | |

| AUC (Area Under the Curve) | Data not available | |

| Volume of Distribution (Vd) | Data not available | |

| Plasma Protein Binding | Data not available | |

| Elimination Half-life (t½) | 8 - 12 hours | |

| Primary Metabolizing Enzyme | CYP3A4 | |

| Known Metabolites | Desmethylthis compound |

Metabolism of this compound

The metabolism of this compound is a critical determinant of its clinical activity and potential for drug interactions.

Metabolic Pathway

The primary metabolic pathway for this compound involves N-demethylation, mediated by the CYP3A4 enzyme, to form desmethylthis compound. Further metabolic transformations of this compound and its primary metabolite are not well-characterized.

Metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols from clinical studies on this compound's pharmacokinetics and metabolism are not publicly available. However, based on standard methodologies in the field, the following sections outline plausible protocols for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This experiment aims to identify the metabolites of this compound and the cytochrome P450 enzymes involved in its metabolism.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures containing human liver microsomes, phosphate buffer, and this compound in individual tubes.

-

To identify the involved CYP enzymes, pre-incubate separate sets of tubes with specific CYP450 inhibitors before adding this compound.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify this compound and its metabolites.

In Vitro Metabolism Workflow.

Human Pharmacokinetic Study

This protocol describes a typical single-dose, open-label study to determine the pharmacokinetic profile of this compound in healthy human subjects.

Study Design:

-

A single oral dose of this compound administered to a cohort of healthy adult volunteers.

-

Serial blood samples collected at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

Urine samples collected over specified intervals.

Procedures:

-

Screen and enroll healthy subjects based on inclusion and exclusion criteria.

-

Administer a single oral dose of this compound with a standardized volume of water after an overnight fast.

-

Collect blood samples into tubes containing an appropriate anticoagulant at the specified time points.

-

Process blood samples by centrifugation to obtain plasma, which is then stored frozen until analysis.

-

Collect urine samples over intervals and record the volume.

-

Analyze plasma and urine samples for this compound and its metabolites using a validated bioanalytical method, such as LC-MS/MS.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, etc.) from the plasma concentration-time data using non-compartmental analysis.

References

Nemonapride: A Technical Guide to a Selective Dopamine D2-Like Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemonapride, sold under the brand name Emilace, is a benzamide derivative classified as an atypical antipsychotic.[1] It is primarily utilized in the treatment of schizophrenia, particularly in managing its positive symptoms.[1][2] Developed by Yamanouchi Pharmaceuticals, this compound's therapeutic efficacy is rooted in its potent and selective antagonism of dopamine D2-like receptors (D2, D3, and D4).[1][3] This technical guide provides an in-depth overview of this compound's pharmacodynamics, pharmacokinetics, and the experimental methodologies used to characterize its activity. It is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Pharmacodynamics

The primary mechanism of action for this compound involves its high-affinity binding to and subsequent blockade of dopamine D2-like receptors. This antagonism of overactive dopamine signaling is believed to be the cornerstone of its antipsychotic effects. While its principal activity is at dopamine receptors, this compound also interacts with other receptor systems, contributing to its overall pharmacological profile.

Receptor Binding Profile

This compound demonstrates high potency and selectivity for the D2-like receptor family over D1-like receptors. Its affinity extends to D2, D3, and D4 subtypes. Notably, this compound also exhibits affinity for serotonin (5-HT) and sigma receptors, although to a lesser extent than for its primary targets.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Ki (nM) | Selectivity Notes |

|---|---|---|

| Dopamine Receptors | ||

| D₂ | 0.06 - 0.16 | High affinity. |

| D₃ | 0.26 - 0.3 | High affinity. |

| D₄ | 0.15 - 0.31 | High affinity. |

| D₁-like | 740 | ~7400-fold lower affinity than D₂-like. |

| Serotonin Receptors | ||

| 5-HT₁ₐ | 1.8 | Acts as a partial agonist. |

| 5-HT₂ₐ | 9.4 | 59-fold lower affinity than for D₂. |

| Sigma Receptors | ||

| σ₁ | 8.4 | Moderate affinity. |

| σ₂ | 9.6 | Moderate affinity. |

Signaling Pathway and Mechanism of Action

Dopamine D2-like receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Upon activation by dopamine, the Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, binds to the D2 receptor without activating it, thereby preventing dopamine from binding and initiating this signaling cascade. This blockade helps to normalize the hyperdopaminergic state associated with psychosis.

Pharmacokinetics

This compound is administered orally and is primarily metabolized by the cytochrome P450 enzyme CYP3A4. It has a relatively short elimination half-life.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

|---|---|---|

| Route of Administration | Oral | |

| Metabolism | Primarily CYP3A4 |

| Elimination Half-life | 2.3 - 4.5 hours | |

Experimental Methodologies

The characterization of this compound's binding profile relies heavily on in vitro assays, particularly radioligand binding assays.

Radioligand Binding Assay Protocol

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor. The protocol involves incubating a radiolabeled ligand that is known to bind to the receptor of interest with a tissue or cell membrane preparation containing that receptor. The unlabeled test compound (this compound) is added at various concentrations to compete with the radioligand for binding.

Key Steps:

-

Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the target receptor (e.g., HEK293 cells with cloned human D2 receptors) are homogenized and centrifuged to isolate the cell membranes, which are rich in receptors.

-

Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [³H]this compound or [³H]spiperone) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The reaction is terminated by rapid filtration through a filter mat. This separates the receptor-bound radioligand from the unbound radioligand. The filter captures the membranes and the bound ligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Studies

Animal studies are crucial for understanding the effects of this compound in a complex biological system. In vivo binding studies using radiolabeled this compound ([³H]this compound) have been used to determine its binding characteristics and receptor occupancy in the brain. These studies confirm its high affinity for D2-like receptors in various brain regions.

Table 3: In Vivo Inhibition of [³H]this compound Binding in Rat Striatum

| Antipsychotic Drug | ED₅₀ (mg/kg) | Reference |

|---|---|---|

| This compound | 0.04 | |

| Raclopride | 0.13 | |

| Spiperone | 0.14 | |

| Risperidone | 0.14 | |

| Haloperidol | 0.21 | |

| Clozapine | 7.2 |

| Thioridazine | 9.4 | |

Drug Development and Clinical Context

The development of a selective D2 antagonist like this compound follows a logical progression from initial chemical synthesis to extensive preclinical and clinical evaluation. Its structural relationship to other benzamides like sulpiride provided a foundation for its development.

This compound is approved for use in Japan and China for the treatment of schizophrenia. Clinical studies have shown its effectiveness against the positive symptoms of the disorder. Some research also suggests potential antidepressant and anxiolytic effects.

Conclusion

This compound is a potent and selective dopamine D2-like receptor antagonist with a well-defined pharmacodynamic and pharmacokinetic profile. Its high affinity for D2, D3, and D4 receptors forms the basis of its therapeutic action in schizophrenia. The data summarized in this guide, derived from extensive in vitro and in vivo experimentation, underscore its specific mechanism of action. For researchers and drug development professionals, this compound serves as a key example of a selective benzamide antipsychotic and a valuable tool for probing the function of the dopaminergic system.

References

The Discovery and Development of YM-09151-2 (Nemonapride): A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

Nemonapride, designated YM-09151-2 during its development, is an atypical antipsychotic agent that emerged from a focused drug discovery program aimed at improving the therapeutic profile of existing benzamide antipsychotics. Developed by Yamanouchi Pharmaceuticals, this compound is a potent antagonist of dopamine D2-like receptors with a complex pharmacology that includes significant affinity for dopamine D3 and D4 receptors, as well as interactions with serotonin 5-HT1A receptors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key quantitative data in structured tables, detailing experimental methodologies, and illustrating critical pathways and workflows using logical diagrams.

Introduction: The Quest for Atypicality in Antipsychotics

The development of antipsychotic medications has been a cornerstone of psychiatric medicine since the discovery of chlorpromazine in the 1950s.[1] Early "typical" antipsychotics, while effective in treating the positive symptoms of schizophrenia, were often associated with significant extrapyramidal side effects (EPS) due to their strong blockade of dopamine D2 receptors in the nigrostriatal pathway.[1][2] This led to the search for "atypical" antipsychotics with a broader spectrum of efficacy, particularly against negative and cognitive symptoms, and a more favorable side-effect profile.[2]

The benzamide class of compounds, exemplified by sulpiride, offered a promising scaffold for the development of new antipsychotics.[2] this compound was developed through the structural modification of the benzamide antiemetic and gastroprokinetic agent, metoclopramide. This strategic medicinal chemistry effort by scientists at Yamanouchi Pharmaceuticals aimed to enhance dopamine receptor antagonism while potentially mitigating the risk of EPS.

Discovery and Synthesis

The discovery of this compound was the result of systematic structure-activity relationship (SAR) studies on a series of benzamide derivatives. The developmental codename for this compound was YM-09151-2.

Synthesis Pathway

Several synthetic routes for this compound have been reported. A common approach involves a multi-step synthesis starting from D-alanine. Key steps include the construction of the 3-aminopyrrolidine moiety. A concise, protecting-group-free synthesis has also been developed, featuring a europium(III) trifluoromethanesulfonate (Eu(OTf)3)-catalyzed C4 selective aminolysis of a 3,4-epoxy alcohol by benzylamine to construct the pyrrolidine skeleton.

General Synthesis Workflow:

Caption: A generalized workflow for the chemical synthesis of this compound.

Structure-Activity Relationship (SAR)

The development of this compound was guided by extensive SAR studies that explored modifications to the benzamide scaffold. These studies revealed several key structural features crucial for its high affinity and selectivity. A pivotal discovery was the superior potency of the cis-N-(1-benzyl-2-methylpyrrolidin-3-yl) configuration.

| Compound/Modification | Key Structural Feature | Dopamine D2 Receptor Affinity (Ki, nM) | Reference |

| This compound (YM-09151-2) | cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)benzamide | 0.16 | |

| Analogue with ethyl instead of benzyl group | Modification of the N-substituent on the pyrrolidine ring | Lower affinity (specific value not available) | |

| Metoclopramide | Parent compound | Lower affinity (specific value not available) |

Preclinical Pharmacology

This compound underwent a comprehensive preclinical evaluation to characterize its pharmacological profile, including its mechanism of action, in vitro and in vivo activity, and safety.

Mechanism of Action

This compound is a potent antagonist at dopamine D2-like receptors, which is believed to be the primary mechanism for its antipsychotic effects. It also exhibits high affinity for D3 and D4 receptors. In addition to its effects on dopamine receptors, this compound is a partial agonist at serotonin 5-HT1A receptors, a property that may contribute to its atypical profile and potential anxiolytic and antidepressant effects.

Signaling Pathway of this compound at Dopamine D2 Receptors:

Caption: this compound's antagonistic action at the D2 receptor.

Receptor Binding Profile

Radioligand binding assays have been instrumental in quantifying the affinity of this compound for various neurotransmitter receptors.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Dopamine D2 | 0.16 | |

| Dopamine D3 | 0.26 | |

| Dopamine D4 | 0.31 | |

| Serotonin 5-HT1A | 1.8 | |

| Serotonin 5-HT2A | 9.4 | |

| Sigma σ1 | 8.4 - 80 | |

| Sigma σ2 | 9.6 - 3,000 |

In Vitro Functional Assays

Functional assays were conducted to determine the intrinsic activity of this compound at its target receptors.

| Assay | Receptor | Effect | Potency (IC50 or EC50, nM) | Reference |

| Forskolin-stimulated cAMP accumulation | 5-HT1A | Agonist | 34 |

In Vivo Animal Models

The antipsychotic potential of this compound was evaluated in various animal models of schizophrenia. A key model used was the apomorphine-induced stereotypy model in rats, which is sensitive to dopamine D2 receptor blockade.

Experimental Protocol: Apomorphine-Induced Stereotypy in Rats

-

Animals: Male Wistar rats.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Apomorphine Challenge: After a specified pretreatment time, rats are challenged with a subcutaneous (s.c.) injection of apomorphine (e.g., 1.25 mg/kg).

-

Behavioral Observation: Immediately after the apomorphine injection, rats are placed in individual observation cages. Stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer, typically at 10-minute intervals for 1-2 hours.

-

Data Analysis: The intensity of stereotyped behavior is scored on a rating scale. The ability of this compound to inhibit apomorphine-induced stereotypy is quantified by comparing the scores of treated animals to those of vehicle-treated controls. The ED50 (the dose required to produce a 50% inhibition of the maximal stereotypy score) is then calculated.

Preclinical Behavioral Study Workflow:

Caption: Workflow for a typical preclinical behavioral study of this compound.

In Vivo Receptor Occupancy

In vivo receptor occupancy studies, often using positron emission tomography (PET) or single-photon emission computed tomography (SPECT) with radiolabeled ligands such as [11C]raclopride or [123I]iodobenzamide (IBZM), are crucial for establishing the relationship between drug dosage, plasma concentration, and target engagement in the brain. These studies help to define the therapeutic window for D2 receptor occupancy, which is generally considered to be 65-80% for antipsychotic efficacy with a lower risk of EPS.

Experimental Protocol: In Vivo Dopamine D2 Receptor Occupancy Study

-

Subjects: Healthy volunteers or patients with schizophrenia.

-

Radioligand: A D2 receptor-selective radioligand (e.g., [11C]raclopride) is used.

-

Baseline Scan: A baseline PET or SPECT scan is performed to measure D2 receptor availability without the drug.

-

Drug Administration: Subjects are treated with single or multiple doses of this compound.

-

Post-Dosing Scan: A second scan is performed at a time corresponding to the expected peak plasma concentration of this compound.

-

Data Analysis: The reduction in radioligand binding in the post-dosing scan compared to the baseline scan is used to calculate the percentage of D2 receptor occupancy by this compound. This is often correlated with plasma drug concentrations.

Clinical Development

The clinical development program for this compound focused on establishing its efficacy and safety in the treatment of schizophrenia.

Phase I Studies

Phase I clinical trials are designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a new drug in a small group of healthy volunteers. For this compound, these studies would have determined its absorption, distribution, metabolism, and excretion (ADME) profile, as well as identifying the maximum tolerated dose.

Phase II Studies

Phase II trials are conducted in a larger group of patients to evaluate the drug's efficacy and to further assess its safety. These studies are often dose-ranging studies to identify the optimal dose for further development. Clinical trials have demonstrated this compound's efficacy in treating the positive symptoms of schizophrenia.

Phase III Studies